2-Ethoxybenzhydrazide
Overview
Description
2-Ethoxybenzhydrazide: is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2038 g/mol . . This compound is characterized by the presence of an ethoxy group attached to a benzene ring, which is further connected to a hydrazide functional group. It is commonly used in organic synthesis and as an intermediate in the production of various chemical compounds .
Scientific Research Applications
2-Ethoxybenzhydrazide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-microbial agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzhydrazide can be synthesized through the condensation reaction of an appropriate hydrazide with an aldehyde. For instance, the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate in the presence of ethanol as a solvent can yield this compound . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is usually subjected to purification processes such as recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxybenzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often involve aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products Formed:
Oxidation: Formation of oxadiazoles.
Reduction: Formation of amines.
Substitution: Formation of hydrazones.
Mechanism of Action
The mechanism of action of 2-ethoxybenzhydrazide involves its interaction with specific molecular targets. For instance, in the formation of hydrazones, the compound reacts with carbonyl groups of aldehydes or ketones to form a hydrazone linkage. This reaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon . The resulting hydrazone can further undergo various transformations, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
- 2-Methoxybenzhydrazide
- 2-Propoxybenzhydrazide
- 2-Butoxybenzhydrazide
Comparison: 2-Ethoxybenzhydrazide is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to 2-methoxybenzhydrazide, the ethoxy group provides a slightly bulkier substituent, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
2-ethoxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUENYEZHMRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175226 | |
Record name | 2-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-13-3 | |
Record name | 2-Ethoxybenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21018-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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